tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Overview
Description
“tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C11H17NO4 . It is a type of heterocyclic building block .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate” is 227.26 . The structure includes an azaspiro ring, which is a type of spiro compound where one of the rings contains a nitrogen .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Routes : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate. These routes are scalable and provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Molecular Structure Characterization : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, was synthesized and characterized by Moriguchi et al. (2014). They used techniques like NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis to determine the structure, which includes a bicyclo[2.2.2]octane structure with lactone and piperidine rings (Moriguchi et al., 2014).
Chemical Reactions and Derivatives
Chemical Reactivity : Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This study contributes to the understanding of the reactivity of tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate and its derivatives (Moskalenko & Boev, 2012).
Derivative Synthesis : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. This research showcases the potential of tert-butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate in drug development and the creation of novel biologically active compounds (Li, Rogers-Evans, & Carreira, 2013).
properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBLSNLWAUDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137882 | |
Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
CAS RN |
1408076-43-6 | |
Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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